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molecular formula C12H12FN3O B8379943 5-(4-fluoro-2-methoxyphenyl)-N-methylpyridazin-4-amine

5-(4-fluoro-2-methoxyphenyl)-N-methylpyridazin-4-amine

Cat. No. B8379943
M. Wt: 233.24 g/mol
InChI Key: CDMYDRWXHDTHEV-UHFFFAOYSA-N
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Patent
US08748434B2

Procedure details

The title compound was prepared in analogy to example 1, intermediate a, from 5-(4-fluoro-2-methoxy-phenyl)-pyridazin-4-ylamine and using a gradient of dichloromethane:methanol (100:0 to 90:10) for the chromatographic purification. Brown oil (5%). MS (ESI+): m/z=234.1 ([M+H]+).
Name
5-(4-fluoro-2-methoxy-phenyl)-pyridazin-4-ylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:9]([NH2:14])=[CH:10][N:11]=[N:12][CH:13]=2)=[C:4]([O:15][CH3:16])[CH:3]=1.Cl[CH2:18]Cl.CO>>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:9]([NH:14][CH3:18])=[CH:10][N:11]=[N:12][CH:13]=2)=[C:4]([O:15][CH3:16])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
5-(4-fluoro-2-methoxy-phenyl)-pyridazin-4-ylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC(=C(C=C1)C=1C(=CN=NC1)N)OC
Step Two
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for the chromatographic purification

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=C(C=C1)C=1C(=CN=NC1)NC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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